2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline
Description
2-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-containing aniline derivative characterized by a piperidine ring substituted with an ethyl group at the 2-position. This compound combines the sulfonyl group's solubility-enhancing properties with the piperidine moiety's conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors. Its mechanism of action likely involves modulating molecular pathways through sulfonamide-mediated electrophilic interactions and piperidine-induced steric effects .
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-7-5-6-10-15(11)18(16,17)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUJUBWVTIUBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
Impact of Structural Variations
Piperidine Substitution Patterns: Ethyl vs. Trifluoromethyl Groups: Compounds like exhibit increased lipophilicity and metabolic resistance due to the electron-withdrawing CF₃ group, unlike the electron-donating ethyl group in the target compound.
Sulfonyl Group Positioning :
- Para-positioned sulfonyl groups (e.g., ) enhance solubility, while ortho-substituted analogs (e.g., ) may exhibit steric effects affecting target accessibility.
Additional Functional Groups: Methoxy Groups: Increase electron density on the aromatic ring (), altering reactivity compared to ethylpiperidine derivatives.
Biological Activity
2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline is an organic compound notable for its sulfonamide functional group linked to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial research. The compound's structure includes a piperidine ring, which enhances its biological activity and solubility properties.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS, and it has a molecular weight of 250.35 g/mol. The presence of the sulfonamide group is crucial for its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity by inhibiting key enzymes involved in disease processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to both antimicrobial and anticancer effects, making it a candidate for further pharmacological studies.
Enzyme Inhibition
In enzyme inhibition assays, this compound demonstrated a strong binding affinity towards DHFR, suggesting its potential use as an antimicrobial agent. The compound's ability to interfere with folate metabolism is particularly relevant in the context of cancer therapies where rapid cell division occurs.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction of this compound with various biological targets. These studies reveal how this compound binds to DHFR, providing insights into its mechanism of action. The docking results indicate that the compound occupies the active site of DHFR, thereby blocking substrate access and inhibiting enzyme activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline | Similar piperidine structure | Different methyl substitution affects biological activity |
| N-{4-[3-methylpiperidin-1-yl]sulfonyl}aniline | Variation in piperidine substitution | Focused more on central nervous system effects |
| 4-(2-Ethylpiperidin-1-yl)aniline | Lacks sulfonamide functionality | Potentially different pharmacokinetic properties |
The structural features of this compound, particularly its combination of the piperidine ring and sulfonamide functionality, confer distinct biological activities that differentiate it from similar compounds. Its ability to interact with multiple molecular targets enhances its versatility as a therapeutic agent.
Anticancer Research
In a study focusing on novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several types of cancer cells, highlighting its potential as a chemotherapeutic agent. The effective concentration (EC) values were found to be significantly lower than those for traditional chemotherapeutics, suggesting a promising therapeutic index.
Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. This activity was attributed to its ability to inhibit bacterial DHFR, leading to disrupted folate synthesis and ultimately bacterial cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
